molecular formula C18H23N3O3 B12242201 N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B12242201
M. Wt: 329.4 g/mol
InChI Key: RZDFKGNXYRVBMD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group, a methyl group, and an oxan-4-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2,4-dimethoxyaniline with a suitable pyrimidine precursor under acidic or basic conditionsThe final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a 2,4-dimethoxyphenyl group, a methyl group, and an oxan-4-yl group makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C18H23N3O3/c1-12-19-16(13-6-8-24-9-7-13)11-18(20-12)21-15-5-4-14(22-2)10-17(15)23-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,19,20,21)

InChI Key

RZDFKGNXYRVBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)OC)OC)C3CCOCC3

Origin of Product

United States

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